molecular formula C7H15NO B13349190 (2R,4R)-2-Ethylpiperidin-4-ol

(2R,4R)-2-Ethylpiperidin-4-ol

Cat. No.: B13349190
M. Wt: 129.20 g/mol
InChI Key: LIRSPIMIGINGCJ-RNFRBKRXSA-N
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Description

(2R,4R)-2-Ethylpiperidin-4-ol is a chiral compound with significant importance in various fields of chemistry and industry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s chirality and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Ethylpiperidin-4-ol typically involves the reduction of a precursor compound. One common method starts with the reduction of 2-ethyl-4-piperidone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) and hydrogen gas to reduce the precursor compound. The reaction conditions, including temperature and pressure, are optimized to achieve maximum efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Ethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,4R)-2-Ethylpiperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of (2R,4R)-2-Ethylpiperidin-4-ol depends on its specific application. In pharmaceuticals, it may act as a precursor to active compounds that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-2-Ethylpiperidin-4-ol is unique due to its specific chiral configuration and functional groups, making it particularly valuable in asymmetric synthesis and the production of enantiomerically pure compounds. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2R,4R)-2-ethylpiperidin-4-ol

InChI

InChI=1S/C7H15NO/c1-2-6-5-7(9)3-4-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

LIRSPIMIGINGCJ-RNFRBKRXSA-N

Isomeric SMILES

CC[C@@H]1C[C@@H](CCN1)O

Canonical SMILES

CCC1CC(CCN1)O

Origin of Product

United States

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